Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate
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Overview
Description
Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a dioxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate can be synthesized through a multi-step process. One common method involves the bromination of phenylacetic acid, followed by esterification and subsequent reaction with a diketone. The reaction conditions typically involve the use of bromine or a brominating agent, an acid catalyst, and an organic solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is employed in studies investigating the biological activity of brominated aromatic compounds.
Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets. The bromophenyl group can engage in halogen bonding and π-π interactions, while the ester moiety can undergo hydrolysis to release active intermediates. These interactions and transformations contribute to the compound’s biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate
- Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
- Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate
Uniqueness
Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro- and fluoro- analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO4/c1-2-17-12(16)11(15)7-10(14)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZOPORRBNIEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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